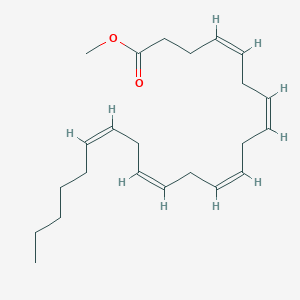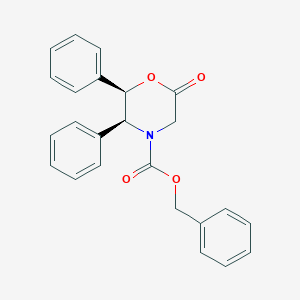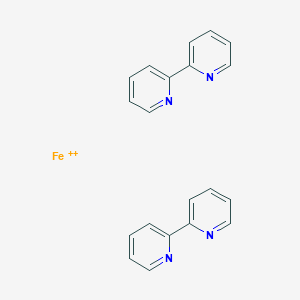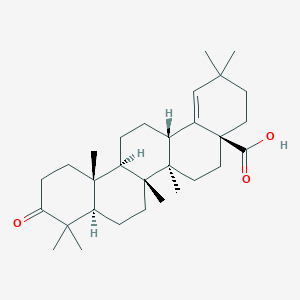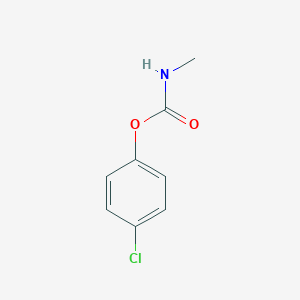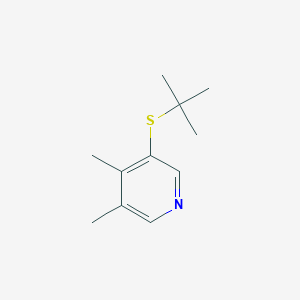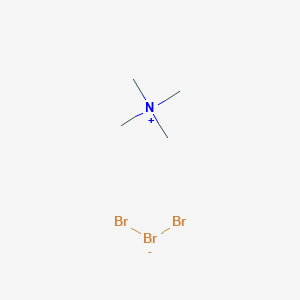![molecular formula C18H17NO6 B107894 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione CAS No. 17014-59-4](/img/structure/B107894.png)
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione, also known as EMAAD, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. It belongs to the family of acridine derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione is not fully understood. However, studies have suggested that it acts by inducing apoptosis, inhibiting angiogenesis, and disrupting DNA synthesis. 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical And Physiological Effects
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of inflammatory cytokines and reduces the expression of inflammatory genes. 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has been found to be non-toxic to normal cells, indicating its potential as a selective anticancer agent.
Advantages And Limitations For Lab Experiments
One of the advantages of using 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione. One area of interest is its potential as a novel anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory and antimicrobial agent. Studies are needed to determine its effectiveness against different types of infections and to investigate its potential side effects. Additionally, the development of new formulations and delivery methods could enhance the therapeutic potential of 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione.
Synthesis Methods
The synthesis of 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione involves the reaction of 4-methoxy-1,2-phenylenediamine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis process has been optimized to produce high yields of pure 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione.
Scientific Research Applications
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Studies have shown that 11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against bacterial and fungal infections.
properties
CAS RN |
17014-59-4 |
|---|---|
Product Name |
11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione |
Molecular Formula |
C18H17NO6 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
11b-ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione |
InChI |
InChI=1S/C18H17NO6/c1-4-24-18-16-12(14(21)15(22-3)17(18)23-9-25-18)13(20)10-7-5-6-8-11(10)19(16)2/h5-8H,4,9H2,1-3H3 |
InChI Key |
YIRKNKVKIHHOSU-UHFFFAOYSA-N |
SMILES |
CCOC12C3=C(C(=O)C4=CC=CC=C4N3C)C(=O)C(=C1OCO2)OC |
Canonical SMILES |
CCOC12C3=C(C(=O)C4=CC=CC=C4N3C)C(=O)C(=C1OCO2)OC |
synonyms |
11b-Ethoxy-4-methoxy-11-methyl-1,3-dioxolo[4,5-c]acridine-5,6(11H,11bH)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



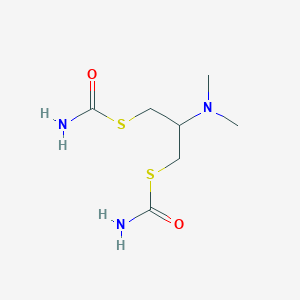
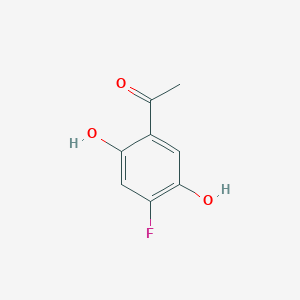
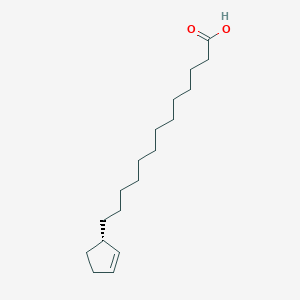
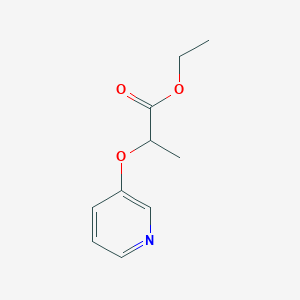
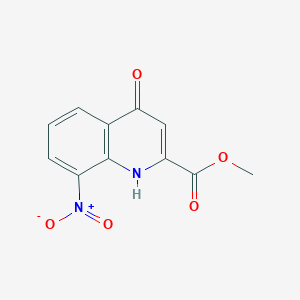
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)
